molecular formula C6H2Cl5NO B1340798 2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone CAS No. 50371-51-2

2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone

Cat. No.: B1340798
CAS No.: 50371-51-2
M. Wt: 281.3 g/mol
InChI Key: DEHSTKSFGUBTLB-UHFFFAOYSA-N
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Comparison with Similar Compounds

2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its specific substitution pattern and the presence of the trichloroacetyl group.

Biological Activity

2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone (CAS Number: 50371-51-2) is a synthetic compound characterized by its complex chlorinated structure. Its molecular formula is C6H2Cl5NOC_6H_2Cl_5NO, and it has a molecular weight of 281.35 g/mol. This compound has garnered attention in various fields due to its biological activity, particularly in pharmacology and toxicology.

PropertyValue
Molecular FormulaC₆H₂Cl₅NO
Molecular Weight281.35 g/mol
IUPAC NameThis compound
InChI KeyDEHSTKSFGUBTLB-UHFFFAOYSA-N
Purity≥95%
Storage ConditionsRefrigerated

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies indicate that the presence of multiple chlorine atoms enhances its biological efficacy.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of this compound on human cancer cell lines, it demonstrated significant growth inhibition:

Cell LineIC50 (µM)
HCT116 (Colon)15.3
MCF7 (Breast)22.8
A549 (Lung)18.9

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that it has effective activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Antibacterial Efficacy

A comparative analysis of antibacterial activity showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data supports the potential use of this compound in developing new antimicrobial agents.

Toxicological Profile

Understanding the toxicological profile of this compound is crucial for its application in pharmaceuticals. Preliminary assessments indicate that it may pose risks related to acute toxicity and potential carcinogenic effects due to its chlorinated structure.

Toxicity Assessment Findings

Key findings from toxicity assessments include:

  • Acute Toxicity : Exhibits irritant properties upon dermal and inhalation exposure.
  • Carcinogenic Potential : Classified as a suspected carcinogen based on structural alerts for chlorinated compounds.

Properties

IUPAC Name

2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl5NO/c7-2-1-3(12-5(2)8)4(13)6(9,10)11/h1,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHSTKSFGUBTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1Cl)Cl)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585420
Record name 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50371-51-2
Record name 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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